molecular formula C8H7FN2O4 B8123109 4-Fluoro-5-methoxy-2-nitrobenzamide

4-Fluoro-5-methoxy-2-nitrobenzamide

Cat. No.: B8123109
M. Wt: 214.15 g/mol
InChI Key: OGQNKGQFMLAEFH-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O4. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide typically involves the nitration of 4-fluoro-2-methoxybenzamide. One common method includes dissolving 4-fluoro-2-methoxybenzamide in concentrated sulfuric acid at low temperatures, followed by the slow addition of potassium nitrate. The reaction mixture is then stirred at low temperatures, and the product is precipitated by adding the mixture to ice water and neutralizing with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-methoxy-2-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzamide core makes it particularly useful in medicinal chemistry for the development of therapeutic agents .

Properties

IUPAC Name

4-fluoro-5-methoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-7-2-4(8(10)12)6(11(13)14)3-5(7)9/h2-3H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQNKGQFMLAEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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